molecular formula C23H18N2O3 B2660052 2-(1H-indol-3-yl)-2-oxo-N-[(3-phenoxyphenyl)methyl]acetamide CAS No. 620100-68-7

2-(1H-indol-3-yl)-2-oxo-N-[(3-phenoxyphenyl)methyl]acetamide

Cat. No.: B2660052
CAS No.: 620100-68-7
M. Wt: 370.408
InChI Key: TVBXQLHXIUFZII-UHFFFAOYSA-N
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Description

2-(1H-indol-3-yl)-2-oxo-N-[(3-phenoxyphenyl)methyl]acetamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-3-yl)-2-oxo-N-[(3-phenoxyphenyl)methyl]acetamide typically involves the condensation of indole derivatives with phenoxyphenylmethyl acetamide. One common method includes the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction is carried out under mild conditions, often in an organic solvent such as dichloromethane, at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-3-yl)-2-oxo-N-[(3-phenoxyphenyl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form oxindole derivatives.

    Reduction: The carbonyl group can be reduced to form corresponding alcohols.

    Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Oxindole derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2-(1H-indol-3-yl)-2-oxo-N-[(3-phenoxyphenyl)methyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1H-indol-3-yl)-2-oxo-N-[(3-phenoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or proteins involved in cell division and growth . The indole moiety is known to interact with various biological targets, including receptors and enzymes, leading to its diverse biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-indol-3-yl)-2-oxo-N-[(3-phenoxyphenyl)methyl]acetamide is unique due to its specific combination of the indole and phenoxyphenylmethyl acetamide moieties, which confer distinct biological activities and potential therapeutic applications. Its ability to undergo various chemical reactions and its diverse applications in scientific research further highlight its uniqueness.

Properties

IUPAC Name

2-(1H-indol-3-yl)-2-oxo-N-[(3-phenoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O3/c26-22(20-15-24-21-12-5-4-11-19(20)21)23(27)25-14-16-7-6-10-18(13-16)28-17-8-2-1-3-9-17/h1-13,15,24H,14H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVBXQLHXIUFZII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)CNC(=O)C(=O)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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